![molecular formula C24H45NO12 B583927 Maltobionic Acid Dicyclohexylammonium Salt CAS No. 41092-97-1](/img/structure/B583927.png)
Maltobionic Acid Dicyclohexylammonium Salt
Overview
Description
Maltobionic Acid Dicyclohexylammonium Salt is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. Maltobionic acid is a sugar acid derived from the oxidation of maltose, and it forms stable salts with inorganic cations. The dicyclohexylammonium salt of maltobionic acid is particularly noted for its stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltobionic acid can be synthesized through the enzymatic oxidation of maltose using glucose dehydrogenase. The reaction typically involves the use of recombinant Pseudomonas taetrolens expressing quinoprotein glucose dehydrogenase. The optimal conditions for this reaction include a temperature of around 30°C, a pH of 7.0, and a reaction time of approximately 24 hours .
Industrial Production Methods
For industrial production, whole-cell biocatalysis is employed using genetically modified Pseudomonas taetrolens. This method allows for the efficient conversion of maltose to maltobionic acid with high yield and productivity. The biocatalyst can be reused multiple times, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
Maltobionic Acid Dicyclohexylammonium Salt undergoes various chemical reactions, including:
Oxidation: The primary reaction for the synthesis of maltobionic acid.
Reduction: Although less common, reduction reactions can modify the functional groups in the compound.
Substitution: This reaction can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Uses glucose dehydrogenase as a catalyst.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Can involve reagents like acyl chlorides or alkyl halides.
Major Products Formed
Oxidation: Produces maltobionic acid.
Reduction: Can yield reduced forms of maltobionic acid.
Substitution: Leads to various maltobionic acid derivatives.
Scientific Research Applications
Maltobionic Acid Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent and in the synthesis of complex molecules.
Biology: Studied for its effects on intestinal bacteria and potential prebiotic properties.
Industry: Incorporated into active films for food packaging due to its antibacterial properties.
Mechanism of Action
The mechanism of action of Maltobionic Acid Dicyclohexylammonium Salt involves its interaction with various molecular targets:
Chelation: Binds to metal ions, which can inhibit microbial growth.
Barrier Strengthening: Enhances the barrier properties of films and coatings.
Moisturizing: Attracts and retains moisture, making it useful in cosmetic formulations.
Comparison with Similar Compounds
Similar Compounds
Lactobionic Acid: Another sugar acid with similar chelating and moisturizing properties.
Gluconic Acid: Known for its use in food and pharmaceutical industries.
Galactobionic Acid: Similar in structure and function, used in cosmetics and pharmaceuticals.
Uniqueness
Biological Activity
Maltobionic Acid Dicyclohexylammonium Salt (MBA-DCA) is a compound derived from maltobionic acid (MBA), a type of aldobionic acid. This article explores its biological activity, focusing on its effects on mineral absorption, bone health, antimicrobial properties, and potential therapeutic applications.
Overview of Maltobionic Acid
Maltobionic acid is a disaccharide composed of two glucose units linked by a 1,4-glycosidic bond. It exhibits several advantageous properties:
- Biocompatibility : Safe for use in biological systems.
- Biodegradability : Breaks down naturally in the environment.
- Hydrophilicity : Highly soluble in water, which enhances its bioavailability .
1. Mineral Absorption and Bone Health
Maltobionic acid has been shown to significantly enhance the absorption of essential minerals such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe³⁺). The following findings highlight its impact on bone health:
- Calcium Absorption : Research indicates that MBA can improve calcium uptake, leading to increased bone mineral density (BMD). In a study involving postmenopausal women, those consuming MBA-calcium supplements exhibited improved BMD after 24 weeks compared to a placebo group .
- Iron Supplementation : MBA enhances the solubility of iron, which aids in the recovery from iron deficiency anemia. Animal studies demonstrated that rats fed with MBA-Ca showed improved recovery rates from induced anemia .
Study | Subject | Findings |
---|---|---|
Suehiro et al. (2023) | Rats | Increased femoral Ca²⁺ levels with MBA-Ca supplementation. |
Human Trial (2023) | Postmenopausal Women | Improved BMD and bone mineral content with MBA-Ca over 24 weeks. |
Iron Deficiency Study | Rats | Enhanced recovery from anemia with MBA supplementation. |
2. Antimicrobial Properties
Maltobionic acid exhibits notable antimicrobial activity against various pathogens. Its mechanism includes destabilizing bacterial cell walls and chelating essential metal ions, which reduces their bioavailability:
- Inhibition of Microbial Growth : Studies have shown that MBA can inhibit the growth of bacteria without relying solely on acidity, indicating a unique mode of action. The pH change during tests was minimal, suggesting that other mechanisms are at play .
Pathogen | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 35 ± 0.2 |
Enterobacter cloacae | 20 ± 0.2 |
Streptococcus mutans | 18 ± 0.2 |
3. Therapeutic Applications
Maltobionic acid is being explored for various therapeutic applications, notably in drug delivery systems:
- Nanoparticle Development : MBA is utilized in the formulation of nanoparticles designed to cross the blood-brain barrier, facilitating targeted drug delivery for conditions such as brain cancer. The glucose derivative nature of MBA aids in recognition by glucose transporters, enhancing transcytosis across the barrier .
Case Studies
Several studies have investigated the efficacy of maltobionic acid in clinical settings:
- Bone Health Improvement : A clinical trial involving 34 healthy postmenopausal women indicated that daily intake of corn syrup solids containing maltobionic acid led to significant improvements in bone density metrics over a span of six months .
- Anemia Recovery : In another study focused on iron deficiency, rats supplemented with maltobionic acid demonstrated faster recovery rates compared to control groups, suggesting its potential as an adjunct therapy for anemia .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3R,4R)-2,3,5,6-tetrahydroxy-4-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C12H22O12/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h11-13H,1-10H2;3-10,12-20H,1-2H2,(H,21,22)/t;3?,4?,5-,6+,7-,8?,9?,10-,12-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOIXYCQKIAOPS-XXYAZUIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C(C1[C@H]([C@@H](C([C@H](O1)O[C@@H]([C@@H](C(C(=O)O)O)O)C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857949 | |
Record name | N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41092-97-1 | |
Record name | N-Cyclohexylcyclohexanamine--4-O-alpha-D-threo-hexopyranosyl-D-threo-hexonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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